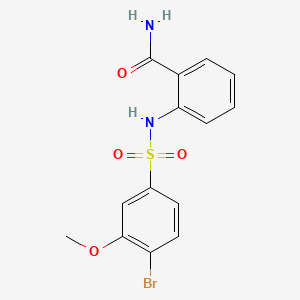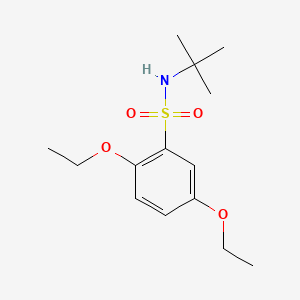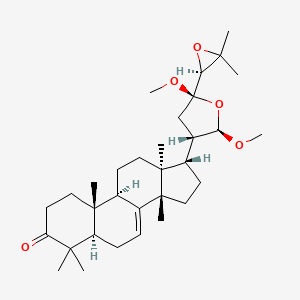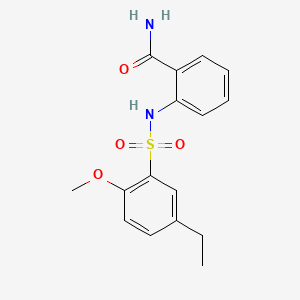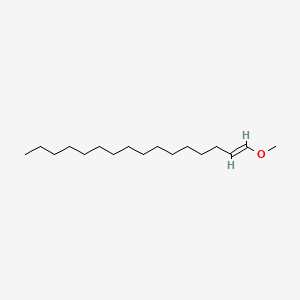
Ether, 1-hexadecenyl methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, 1-hexadecenyl methyl, also known as Methyl hexadecyl ether, is a chemical compound with the molecular formula C17H34O . It has a molecular weight of 254.45100 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 17 carbon atoms with an oxygen atom attached to one of the terminal carbon atoms .Aplicaciones Científicas De Investigación
Ether as an Anaesthetic Agent : Methyl-n-propyl ether, an isomer of di-ethyl ether, has been explored for its potential as an anaesthetic agent. However, it was found to have an unpleasant odor and no outstanding advantages over other agents, limiting its use in medical applications (Rees & Gray, 1950).
Chemical Research Applications : Ethers have played a significant role in chemical research, particularly in the synthesis of hydrocarbons and other complex molecules. This includes the use of ethers in reactions involving phenyl groups and the formation of diradicals (Wittig, 1980).
Molecular and Electronic Structures in Chemistry : Ethers are used in studying the molecular and electronic structures of nickel complexes. These studies are crucial in understanding the behavior of these complexes in various chemical reactions (Muresan, Weyhermüller, & Wieghardt, 2007).
Environmental Science and Photodecomposition : Ethers like decabromodiphenyl ether undergo photodecomposition under solar irradiation, indicating their potential impact on environmental pollution and degradation processes (Bezares-Cruz, Jafvert, & Hua, 2004).
Alternative Fuel for Compression-Ignition Engines : Di-methyl ether (DME) has been studied as a candidate fuel for compression-ignition engines due to its high cetane number, low auto-ignition temperature, and soot-free combustion. It shows promise as an environmentally-friendly fuel alternative (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).
Safety and Hazards
While specific safety and hazard information for Ether, 1-hexadecenyl methyl was not found, ethers in general are known to be extremely flammable and can form explosive mixtures with air . They can also cause health issues such as skin irritation and central nervous system disorders with chronic exposure .
Propiedades
IUPAC Name |
(E)-1-methoxyhexadec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCXARWQARLQV-WUKNDPDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

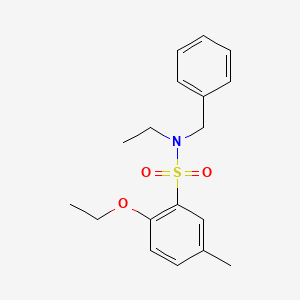
![2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzamide](/img/no-structure.png)
